N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-methylpyrazol-4-amine;hydrochloride
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Overview
Description
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-methylpyrazol-4-amine;hydrochloride is a compound that has garnered significant interest in the fields of chemistry and medicinal research. This compound features a pyrazole ring, which is known for its diverse biological activities and applications in various scientific domains .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazole derivatives typically involves cycloaddition reactions, condensation reactions, and other methodologies. For instance, one common method involves the reaction of hydrazines with 1,3-diketones or their equivalents
Industrial Production Methods: Industrial production of such compounds often employs scalable and efficient synthetic routes. This may include the use of metal-catalyzed reactions, high-yielding condensation reactions, and other methodologies that ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-methylpyrazol-4-amine;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-methylpyrazol-4-amine;hydrochloride exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biochemical pathways. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
3-Aminopyrazoles: These compounds share a similar pyrazole core and exhibit comparable biological activities.
Difluoromethylated Pyrazoles: These compounds also contain the difluoromethyl group, which imparts unique properties such as increased metabolic stability and enhanced binding affinity.
Uniqueness: N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-methylpyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern and the presence of both the difluoromethyl and methyl groups. This combination can result in distinct biological activities and chemical reactivity compared to other pyrazole derivatives .
Properties
Molecular Formula |
C9H12ClF2N5 |
---|---|
Molecular Weight |
263.67 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C9H11F2N5.ClH/c1-15-6-7(4-14-15)12-5-8-2-3-13-16(8)9(10)11;/h2-4,6,9,12H,5H2,1H3;1H |
InChI Key |
USJAPNZFECJAJX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NCC2=CC=NN2C(F)F.Cl |
Origin of Product |
United States |
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